2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
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Description
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C15H13ClN6OS and its molecular weight is 360.82. The purity is usually 95%.
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Biological Activity
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a triazole ring, a pyridine moiety, and a chlorophenyl acetamide group, contributing to its biological activity.
Biological Activity Overview
-
Antimicrobial Activity
- Triazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that compounds similar to this one exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) often less than 25 µg/mL .
- The presence of the pyridine and triazole functionalities enhances the interaction with microbial enzymes, leading to effective inhibition of growth.
-
Anticancer Activity
- Research indicates that triazole derivatives demonstrate promising anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
- A structure–activity relationship (SAR) analysis revealed that modifications on the aryl rings significantly influence the anticancer efficacy, with electron-donating groups enhancing activity .
- Antiviral Activity
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as inhibitors of key enzymes in pathogens, disrupting their metabolic pathways.
- DNA Interaction : Some derivatives have been shown to intercalate into DNA or inhibit DNA synthesis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain compounds increase oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
- Antibacterial Efficacy :
- Cytotoxicity Against Cancer Cells :
Data Tables
Activity Type | Tested Organisms/Cell Lines | MIC/IC50 Values |
---|---|---|
Antibacterial | E. coli, S. aureus | ≤ 25 µg/mL |
Antifungal | Candida albicans | ≤ 25 µg/mL |
Anticancer | HepG2 | 10 µM |
Antiviral | HSV-1 | Notable activity |
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-10-4-3-5-11(8-10)19-13(23)9-24-15-21-20-14(22(15)17)12-6-1-2-7-18-12/h1-8H,9,17H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEBNRKDCWPSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.